molecular formula C15H21N5O3 B6750693 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide

Cat. No.: B6750693
M. Wt: 319.36 g/mol
InChI Key: WPHQBVMPPCOYKC-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including an oxadiazole ring, a pyrazole ring, and a carboxamide group

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-3-8-20-12(4-7-16-20)13(21)18-15(5-9-22-10-6-15)14-17-11(2)19-23-14/h4,7H,3,5-6,8-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHQBVMPPCOYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C(=O)NC2(CCOCC2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding alcohols or carboxylic acids.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amines or other derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the oxadiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the oxadiazole ring might produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation. The compound may inhibit these targets by binding to their active sites, thereby blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]-2-propylpyrazole-3-carboxamide is unique due to its combination of an oxadiazole ring with a pyrazole ring and a carboxamide group. This combination of functional groups is not commonly found in other compounds, which may confer unique biological activities and chemical properties.

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